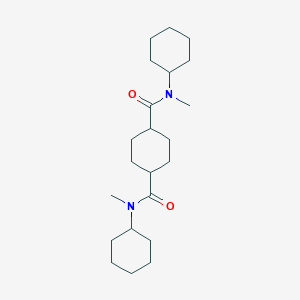
N-benzyl-4-chloro-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-chloro-N-methylbenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that is widely used in scientific research for its antimicrobial properties. It belongs to the class of sulfonamide antibiotics, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Wirkmechanismus
The mechanism of action of N-benzyl-4-chloro-N-methylbenzenesulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. It acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
N-benzyl-4-chloro-N-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-4-chloro-N-methylbenzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of gram-positive and gram-negative bacteria, making it a versatile tool for researchers. However, one of the limitations of using N-benzyl-4-chloro-N-methylbenzenesulfonamide is its potential toxicity. It can cause side effects such as skin rashes, fever, and liver damage.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-chloro-N-methylbenzenesulfonamide. One area of research could be the development of new derivatives of the compound with improved antimicrobial activity and reduced toxicity. Another area of research could be the investigation of the compound's potential as an anti-inflammatory and analgesic agent. Finally, research could focus on the use of N-benzyl-4-chloro-N-methylbenzenesulfonamide in combination with other antibiotics to improve the efficacy of treatment against bacterial infections.
Synthesemethoden
The synthesis of N-benzyl-4-chloro-N-methylbenzenesulfonamide involves the reaction of 4-chloro-N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-chloro-N-methylbenzenesulfonamide has been extensively used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.
Eigenschaften
Produktname |
N-benzyl-4-chloro-N-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H14ClNO2S |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
N-benzyl-4-chloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
IOCMZRZYMNDCDJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)



![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)